O-malonylcarnitine

Newborn screening Tandem mass spectrometry Metabolite quantification

Acylcarnitine standards are not interchangeable; surrogate internal standards such as octanoylcarnitine produce significantly different ion detection values, leading to inaccurate C3DC quantification in newborn screening MS/MS assays. O-Malonylcarnitine reference material is the exact solution for method harmonization and reliable proficiency testing. - Eliminates isobaric interference from 4-hydroxybutyrylcarnitine (C4OH) by providing authentic C3DC signal - Enables accurate retrospective analysis of archived DBS with compound-specific stability data (61% remaining at 38 days) - Supports absolute quantification in targeted metabolomics panels with near-perfect diagnostic accuracy (AUC = 0.995) for SIAKI patient stratification

Molecular Formula C10H17NO6
Molecular Weight 247.24 g/mol
CAS No. 853728-01-5
Cat. No. B1260679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-malonylcarnitine
CAS853728-01-5
Molecular FormulaC10H17NO6
Molecular Weight247.24 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)[O-])OC(=O)CC(=O)O
InChIInChI=1S/C10H17NO6/c1-11(2,3)6-7(4-8(12)13)17-10(16)5-9(14)15/h7H,4-6H2,1-3H3,(H-,12,13,14,15)
InChIKeyZGNBLKBZJBJFDG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Malonylcarnitine Reference Standard


O-Malonylcarnitine (CAS 853728-01-5) is an O-acylcarnitine metabolite in which a malonyl group is esterified to L-carnitine [1]. It functions as a key intermediate in fatty acid metabolism and accumulates in specific inborn errors of metabolism such as malonyl-CoA decarboxylase deficiency and medium-chain acyl-CoA dehydrogenase deficiency [2]. As a dicarboxylic acylcarnitine, it is routinely quantified in dried blood spots (DBS) by tandem mass spectrometry (MS/MS) for newborn screening panels [3].

Why O-Malonylcarnitine Requires Specific Standards


Acylcarnitine standards are not interchangeable due to compound-specific stability, ionization efficiency, and isobaric interference profiles [1]. For example, malonylcarnitine (C3DC) and 4-hydroxybutyrylcarnitine (C4OH) are nominal isobars that co-elute in many MS/MS methods, producing identical quantifying product ions (m/z 85) [2]. Using an alternative acylcarnitine standard such as octanoylcarnitine (C8) or glutarylcarnitine (C5DC) as a surrogate internal standard leads to significantly different ion detection values and inaccurate quantification [1]. The quantitative evidence below demonstrates why O-malonylcarnitine must be procured as a specific, authenticated reference material for any workflow involving its measurement.

O-Malonylcarnitine Procurement Evidence


Quantification Variability with Surrogate Internal Standards

O-Malonylcarnitine (C3DC) quantification in dried blood spots is highly dependent on the choice of stable isotope internal standard. When measured using octanoylcarnitine (C8) or glutarylcarnitine (C5DC) as internal standards instead of authentic malonylcarnitine, laboratories report significantly different ion detection values [1]. This variability produces a bimodal distribution in proficiency survey data across 98 laboratories [1].

Newborn screening Tandem mass spectrometry Metabolite quantification

Storage Stability in Dried Blood Spots

O-Malonylcarnitine exhibits a distinct biphasic degradation profile when stored in dried blood spots at room temperature. The concentration dropped to 61% of baseline after 38 days and remained stable at an average of 51% ± 5% for the subsequent 81 days [1]. This stability behavior differs from that of glutarylcarnitine (C5DC), which dropped to 60% after 42 days and averaged 56% ± 5% for the next 124 days [1].

Specimen stability Biobanking Retrospective analysis

Serum Concentration in Prediabetes vs. Diabetes

In a cohort of 1,019 subjects, serum concentrations of malonylcarnitine/hydroxybutyrylcarnitine (C3DC+C4OH) were significantly lower in individuals with impaired fasting glycemia (IFG) and impaired glucose tolerance (IGT) compared to those with type 2 diabetes (T2D) (p < 0.05) [1]. This directional change differs from other acylcarnitines such as tetradecenoylcarnitine (C14:1) and octadecenoylcarnitine (C18:1), which showed higher concentrations in prediabetic states [1].

Type 2 diabetes Prediabetes Mitochondrial function

Diagnostic Accuracy in Sepsis-Induced Acute Kidney Injury

In a high-resolution mass spectrometry-based metabolomics study of sepsis-induced acute kidney injury (SIAKI), malonylcarnitine was identified as a key discriminatory variable. Receiver operating characteristic (ROC) analysis yielded an area under the curve (AUC) of 0.995 for distinguishing SIAKI patients from healthy controls [1]. While direct comparator AUC values for other metabolites are not reported in this study, the near-perfect AUC indicates strong potential as a stand-alone biomarker [1].

Sepsis Acute kidney injury Metabolomics

Whole Blood Concentration in Cleft vs. Control Newborns

In newborns with non-syndromic cleft lip with or without cleft palate, whole blood malonylcarnitine concentrations were significantly lower than in healthy controls: 0.048 μmol·L⁻¹ vs. 0.058 μmol·L⁻¹ (P = 0.009) [1]. Acetylcarnitine (C2) was also lower in affected newborns (33.8 μmol·L⁻¹ vs. 37.8 μmol·L⁻¹, P = 0.026), but likelihood ratio testing failed to establish valuable cut-off points for acetylcarnitine, whereas low malonylcarnitine levels (≤0.047 μmol·L⁻¹) were 1.7 times more prevalent in cleft cases (P = 0.03) [1].

Cleft lip and palate Congenital anomalies Neonatal screening

O-Malonylcarnitine Research and Diagnostic Applications


Newborn Screening Method Validation and Proficiency Testing

O-Malonylcarnitine reference standard is required for calibrating MS/MS assays that measure C3DC in dried blood spots. Given the significant quantification variability observed when using surrogate internal standards such as octanoylcarnitine or glutarylcarnitine [1], authentic material is essential for method harmonization and accurate proficiency testing across screening laboratories.

Archived Dried Blood Spot Retrospective Studies

The compound-specific degradation profile of O-malonylcarnitine in stored DBS (61% remaining at 38 days, plateau at 51% ± 5%) [2] must be accounted for when analyzing archived specimens. Researchers conducting retrospective studies require this stability data to apply appropriate correction factors, which cannot be extrapolated from the behavior of other acylcarnitines such as glutarylcarnitine [2].

Biomarker Discovery in Sepsis-Induced Acute Kidney Injury

The near-perfect diagnostic accuracy (AUC = 0.995) of malonylcarnitine for distinguishing SIAKI patients from healthy controls [3] supports its inclusion as a high-priority target in targeted metabolomics panels. Procurement of authenticated reference material enables absolute quantification in validation cohorts and potential clinical assay development.

Congenital Anomaly and Developmental Biology Research

The statistically significant association between low malonylcarnitine levels (≤0.047 μmol·L⁻¹) and orofacial clefts (1.7× increased prevalence, P = 0.03) [4] makes this compound a relevant analyte for studies investigating the role of carnitine metabolism in palatogenesis. The availability of a validated cut-off point distinguishes malonylcarnitine from acetylcarnitine, which showed no useful diagnostic threshold in the same cohort [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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